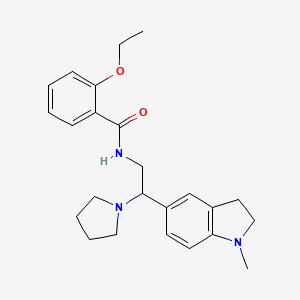

2-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

2-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a benzamide derivative characterized by a unique structural framework. Its core consists of an ethoxy-substituted benzamide moiety linked to a 1-methylindolin-5-yl group and a pyrrolidin-1-yl ethyl side chain. This compound’s design integrates multiple pharmacophoric elements:

- 1-Methylindolin-5-yl: A bicyclic indoline system that may confer selectivity for targets in the central nervous system (CNS) or modulate receptor binding due to its rigidity.

Properties

IUPAC Name |

2-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-3-29-23-9-5-4-8-20(23)24(28)25-17-22(27-13-6-7-14-27)18-10-11-21-19(16-18)12-15-26(21)2/h4-5,8-11,16,22H,3,6-7,12-15,17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYLJOHIYCXWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on a precursor molecule is replaced by a pyrrolidine group.

Ethoxy Group Addition: The ethoxy group is typically introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Benzamide Formation: The final step involves the formation of the benzamide core, which can be achieved through the reaction of an amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the benzamide moiety, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Potential use as a probe to study biological pathways involving indoline and pyrrolidine derivatives.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide would depend on its specific biological target. Generally, compounds with indoline and pyrrolidine moieties can interact with various enzymes or receptors, potentially modulating their activity. The benzamide core may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous benzamide derivatives:

Structural Analogues with Heterocyclic Substitutions

- N-[2-[[3-(Trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide (): Key differences: Replaces the ethoxy group with a thio-linked thiazole moiety and substitutes the indoline with a trifluoromethylpyridine. Implications: The thiazole and trifluoromethyl groups enhance metabolic stability and target affinity in anticancer applications, as seen in similar compounds . Activity: Such derivatives are prioritized for kinase inhibition due to their electron-withdrawing substituents.

- 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide (): Key differences: Features a methoxy group (vs. ethoxy) and an ethylsulfonyl substituent. Implications: The sulfonyl group improves aqueous solubility but may reduce blood-brain barrier penetration compared to the ethoxy variant. This compound is studied for CNS-targeted therapies .

Analogues with Pyrrolidine/Aminoethyl Side Chains

- N-(5-(pyrrolidin-1-yl)-2-(3,4,5-trimethoxybenzylamino)phenyl)benzamide (): Key differences: Retains the pyrrolidine group but lacks the indoline core, instead incorporating a trimethoxybenzylamino-phenyl system. Implications: The trimethoxy group may enhance DNA intercalation, making it relevant for anticancer research.

Functional Group Impact on Physicochemical Properties

Biological Activity

2-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, identified by its CAS number 922032-91-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C24H31N3O2, with a molecular weight of 393.5 g/mol. The compound features an ethoxy group, an indoline moiety, and a pyrrolidine structure, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H31N3O2 |

| Molecular Weight | 393.5 g/mol |

| CAS Number | 922032-91-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indoline and pyrrolidine rings followed by coupling reactions to form the final benzamide structure. Specific synthetic pathways can vary based on the desired purity and yield.

The proposed mechanism for the antitumor activity of structurally similar compounds often involves DNA intercalation or minor groove binding, leading to disruption of DNA replication in cancer cells. Compounds tested in vitro showed varying degrees of selectivity towards cancerous versus normal cells, indicating a need for further optimization to enhance therapeutic indices .

Antimicrobial Activity

In addition to antitumor effects, compounds with similar frameworks have also been assessed for antimicrobial properties. For example, derivatives were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods. Results indicated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the indoline or benzamide structures could yield effective antimicrobial agents .

Case Studies and Research Findings

- Antitumor Efficacy : In a comparative study of various derivatives, compounds bearing specific substituents demonstrated IC50 values in the low micromolar range against A549 cells. For instance, one derivative showed an IC50 of approximately 6.75 μM in 2D assays .

- Selectivity Profiles : Research indicates that while some derivatives exhibit potent activity against cancer cell lines, they also affect normal fibroblast cells (MRC-5), necessitating further structural modifications to improve selectivity and reduce toxicity .

- Structural Optimization : Ongoing research aims to modify the chemical structure to enhance biological activity while minimizing adverse effects. This includes exploring different substituents on the indoline and pyrrolidine moieties to optimize binding affinity and selectivity for target sites within cancer cells .

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the key considerations for optimizing the synthesis of 2-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide to improve yield and purity? A: Synthesis optimization should focus on:

- Reagent stoichiometry : Balancing molar ratios of the benzamide precursor, 1-methylindolin-5-amine, and pyrrolidine derivatives to minimize side reactions.

- Catalytic systems : Testing palladium-based catalysts (e.g., Pd/C) for coupling reactions, as seen in analogous benzamide syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF or CH₂Cl₂) enhance solubility of intermediates, while minimizing hydrolysis.

- Temperature control : Gradual heating (40–60°C) improves reaction kinetics without degrading thermally sensitive intermediates.

- Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the target compound ≥95% purity .

Structural Characterization Q: Which analytical techniques are most reliable for confirming the structure of this compound? A: A multi-technique approach is critical:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at C2 of benzamide, methylindolin moiety).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ ion for C₂₃H₂₈N₃O₂).

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.

Cross-validation with computational NMR predictions (e.g., ACD/Labs) reduces ambiguity in peak assignments .

Initial Biological Screening Q: How should researchers design preliminary in vitro assays to evaluate this compound’s bioactivity? A: Prioritize target-agnostic assays:

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells at 1–100 µM concentrations.

- Kinase inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) given structural similarities to kinase-targeting benzamides .

- Solubility : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies.

Advanced Research Questions

Structure-Activity Relationship (SAR) Challenges Q: How can conflicting SAR data from analogous benzamides be reconciled when interpreting this compound’s activity? A: Address contradictions by:

- Comparative molecular field analysis (CoMFA) : Model 3D electrostatic/hydrophobic fields to identify critical substituents (e.g., pyrrolidine’s role in target binding vs. 1-methylindolin’s steric effects).

- Free-energy perturbation (FEP) : Quantify ΔΔG contributions of specific groups to binding affinity .

- Orthogonal assays : Validate activity in cell-free (e.g., SPR) and cell-based systems to rule out off-target effects.

Metabolic Stability Analysis Q: What methodologies are recommended for assessing metabolic stability and identifying major metabolites? A: Use a tiered approach:

- Liver microsomal assays : Incubate with human/rat liver microsomes + NADPH, monitor parent compound depletion via LC-MS/MS.

- Metabolite ID : Employ UPLC-QTOF-MS with MSE data acquisition to detect phase I/II metabolites (e.g., hydroxylation at the indolin ring).

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms due to the compound’s amine-rich structure .

Enantiomeric Purity Considerations Q: How can researchers ensure enantiomeric purity given the chiral centers in this compound? A: Implement:

- Chiral chromatography : Use a Chiralpak IG-U column with heptane/ethanol/isopropylamine (90:10:0.1) to resolve enantiomers.

- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT) .

- Asymmetric synthesis : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) during key coupling steps .

Computational Modeling for Target Identification Q: What computational strategies are effective for predicting this compound’s molecular targets? A: Combine:

- Reverse docking : Screen against databases like PDB or ChEMBL using AutoDock Vina.

- Phylogenetic analysis : Identify conserved binding pockets across protein families (e.g., GPCRs, kinases).

- Machine learning : Train models on benzamide bioactivity data (e.g., PubChem BioAssay) to prioritize targets .

Data Contradictions in Solubility vs. Permeability Q: How to resolve discrepancies between high solubility and low cellular permeability in vitro? A: Investigate:

- P-gp efflux assays : Test inhibition with verapamil in Caco-2 monolayers.

- LogD analysis : Measure octanol/water distribution at pH 6.8 and 7.4 to assess ionization effects.

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to bypass solubility-limited passive diffusion .

Methodological Tables

Table 1: Key Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 50–60°C | Prevents decomposition |

| Catalyst Loading | 5 mol% Pd/C | Balances cost/activity |

| Purification Method | Prep HPLC (C18) | Achieves ≥95% purity |

Table 2: Recommended Analytical Techniques

| Technique | Application | Critical Outputs |

|---|---|---|

| ¹H NMR | Substituent verification | Integration ratios, coupling constants |

| HRMS | Molecular formula confirmation | Exact mass (±2 ppm error) |

| Chiral HPLC | Enantiomeric excess (ee) determination | Retention time differentiation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.